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molecular formula C12H16O2 B8455962 3,4,5a,6,7,8,9,9a-Octahydrodibenzofuran-1(2H)-one

3,4,5a,6,7,8,9,9a-Octahydrodibenzofuran-1(2H)-one

Cat. No. B8455962
M. Wt: 192.25 g/mol
InChI Key: HIZIRXUBSWBAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278311B2

Procedure details

A solution of cyclohexanone (5.28 mL, 50.9 mmol), cyclohexane-1,3-dione (5.89 g, 50.9 mmol), and p-toluenesulfonic acid monohydrate (0.485 g, 2.55 mmol) in xylene (600 mL) was heated at reflux under a Dean Stark trap for 16 hours. The mixture was filtered and concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 0-30% ethyl acetate in hexanes to provide the title compound: 1H NMR (CDCl3) δ 1.21-1.31 (m, 2H), 1.43-1.57 (m, 3H), 1.72-1.83 (m, 1H), 1.96-2.08 (m, 4H), 2.33 (t, 2H), 2.41 (t, 2H), 2.96-3.06 (m, 1H), 4.61-4.69 (m, 1H); MS (DCl/NH3) m/z 193 (M+H)30.
Quantity
5.28 mL
Type
reactant
Reaction Step One
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]1(=[O:15])[CH2:13][CH2:12][CH2:11][C:10](=[O:14])[CH2:9]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[C:8]1(=[O:15])[C:9]2[CH:2]3[CH2:3][CH2:4][CH2:5][CH2:6][CH:1]3[O:14][C:10]=2[CH2:11][CH2:12][CH2:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.28 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
5.89 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
0.485 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
600 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a Dean Stark trap for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 0-30% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC=2OC3C(C21)CCCC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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